molecular formula C15H21ClN2O3 B8287484 (S)-tert-butyl 2-(4-amino-3-chlorophenyl)morpholine-4-carboxylate

(S)-tert-butyl 2-(4-amino-3-chlorophenyl)morpholine-4-carboxylate

Cat. No. B8287484
M. Wt: 312.79 g/mol
InChI Key: ZVABIQSVYRACCE-CYBMUJFWSA-N
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Patent
US09029370B2

Procedure details

To a stirred solution of tert-butyl (RS)-2-(3-chloro-4-(diphenylmethyleneamino)phenyl)morpholine-4-carboxylate (0.63 g) in methanol (8 ml) were added sodium acetate (325 mg) and hydroxylamine hydrochloride (202 mg). The reaction mixture was stirred at room temperature for 16 hours and then at 60° C. for 5 hours. The reaction mixture was then concentrated in vacuo and the residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes) to afford tert-butyl (RS)-2-(4-amino-3-chlorophenyl)morpholine-4-carboxylate (345 mg, 84%) as a white solid. MS (ISP): 337.2 ([{37Cl}M+Na]+), 335.1 ([{35Cl}M+Na]+), 314.9 ([{37Cl}M+H]+), 313.0 ([{35Cl}M+H]+), 259.1 ([{37Cl}M+H—C4H8]+), 257.1 ([{35Cl}M+H—C4H8]+).
Name
tert-butyl (RS)-2-(3-chloro-4-(diphenylmethyleneamino)phenyl)morpholine-4-carboxylate
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:22]2[O:27][CH2:26][CH2:25][N:24]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:23]2)[CH:5]=[CH:6][C:7]=1[N:8]=C(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])(=O)C.[Na+].Cl.NO>CO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:22]2[O:27][CH2:26][CH2:25][N:24]([C:28]([O:30][C:31]([CH3:33])([CH3:32])[CH3:34])=[O:29])[CH2:23]2)=[CH:3][C:2]=1[Cl:1] |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl (RS)-2-(3-chloro-4-(diphenylmethyleneamino)phenyl)morpholine-4-carboxylate
Quantity
0.63 g
Type
reactant
Smiles
ClC=1C=C(C=CC1N=C(C1=CC=CC=C1)C1=CC=CC=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
325 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
202 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09029370B2

Procedure details

To a stirred solution of tert-butyl (RS)-2-(3-chloro-4-(diphenylmethyleneamino)phenyl)morpholine-4-carboxylate (0.63 g) in methanol (8 ml) were added sodium acetate (325 mg) and hydroxylamine hydrochloride (202 mg). The reaction mixture was stirred at room temperature for 16 hours and then at 60° C. for 5 hours. The reaction mixture was then concentrated in vacuo and the residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes) to afford tert-butyl (RS)-2-(4-amino-3-chlorophenyl)morpholine-4-carboxylate (345 mg, 84%) as a white solid. MS (ISP): 337.2 ([{37Cl}M+Na]+), 335.1 ([{35Cl}M+Na]+), 314.9 ([{37Cl}M+H]+), 313.0 ([{35Cl}M+H]+), 259.1 ([{37Cl}M+H—C4H8]+), 257.1 ([{35Cl}M+H—C4H8]+).
Name
tert-butyl (RS)-2-(3-chloro-4-(diphenylmethyleneamino)phenyl)morpholine-4-carboxylate
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:22]2[O:27][CH2:26][CH2:25][N:24]([C:28]([O:30][C:31]([CH3:34])([CH3:33])[CH3:32])=[O:29])[CH2:23]2)[CH:5]=[CH:6][C:7]=1[N:8]=C(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])(=O)C.[Na+].Cl.NO>CO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH:22]2[O:27][CH2:26][CH2:25][N:24]([C:28]([O:30][C:31]([CH3:33])([CH3:32])[CH3:34])=[O:29])[CH2:23]2)=[CH:3][C:2]=1[Cl:1] |f:1.2,3.4|

Inputs

Step One
Name
tert-butyl (RS)-2-(3-chloro-4-(diphenylmethyleneamino)phenyl)morpholine-4-carboxylate
Quantity
0.63 g
Type
reactant
Smiles
ClC=1C=C(C=CC1N=C(C1=CC=CC=C1)C1=CC=CC=C1)C1CN(CCO1)C(=O)OC(C)(C)C
Name
Quantity
325 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
202 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (silica gel; gradient: 0% to 70% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1CN(CCO1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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